molecular formula C8H11NO2S B15272011 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid

Cat. No.: B15272011
M. Wt: 185.25 g/mol
InChI Key: WUDOTFFINXEXIG-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid is a thiazole derivative characterized by a dimethyl-substituted thiazole ring linked to a propanoic acid moiety.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

3-(2,5-dimethyl-1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C8H11NO2S/c1-5-7(3-4-8(10)11)9-6(2)12-5/h3-4H2,1-2H3,(H,10,11)

InChI Key

WUDOTFFINXEXIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)CCC(=O)O

Origin of Product

United States

Preparation Methods

Bromination-Cyclocondensation Sequence

The foundational approach involves a two-step bromination-cyclocondensation protocol. Initial bromination of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid (1 ) with molecular bromine (Br₂) in acetic acid yields the α-bromoacyl intermediate 2 (Scheme 1). Subsequent cyclocondensation with thiocarbonyl derivatives (e.g., thiocarbamide, benzenecarbothioamide) generates the thiazole core.

Reaction Conditions :

  • Bromination : Br₂ in glacial acetic acid, 25°C, 2–4 hours.
  • Cyclocondensation :
    • Thiocarbamide in acetic acid at 60°C (yield: 72–85%).
    • Benzenecarbothioamide in refluxing acetone (yield: 68–78%).

Mechanistic Insights :
The α-bromoacyl group undergoes nucleophilic attack by the thiocarbonyl sulfur, followed by intramolecular cyclization to form the thiazole ring. Steric effects from the dimethyl substituents dictate regioselectivity, favoring 4-position substitution.

Modern Microwave-Assisted Techniques

Decarboxylative Functionalization

Microwave irradiation significantly accelerates thermal decarboxylation, a critical step for modifying the propanoic acid side chain.

Protocol :

  • Substrate : Methyl 3-(dimethyl-1,3-thiazol-4-yl)propanoate.
  • Conditions : 170°C, microwave irradiation, 30 minutes.
  • Product : 2-Methyl-4-vinyl-1,3-thiazole (yield: 89%, purity >95%).

Advantages :

  • 60% reduction in reaction time compared to conventional heating.
  • Minimal side-product formation due to uniform energy distribution.

Reaction Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies identify optimal systems for esterification and cyclization steps:

Step Solvent Catalyst Temperature Yield (%)
Esterification Methanol H₂SO₄ (0.5 eq) Reflux 92
Cyclocondensation Acetone None Reflux 78
Decarboxylation Toluene None 170°C (MW) 89

Key Findings :

  • Protic solvents (e.g., methanol) enhance esterification rates via protonation of the carbonyl oxygen.
  • Aprotic solvents (e.g., acetone) improve cyclocondensation yields by stabilizing transition states.

Structural Characterization and Validation

Spectroscopic Fingerprints

Critical spectral data for verifying synthetic success:

¹H NMR (400 MHz, DMSO- d₆) :

  • δ 12.72 (s, 1H, COOH).
  • δ 7.29–7.34 (m, 4H, aromatic).
  • δ 6.10 (s, 1H, thiazole-CH).

¹³C NMR (100 MHz, DMSO- d₆) :

  • 168.2 ppm (C=N).
  • 138.1 ppm (S–C=CH).
  • 100.9 ppm (C–S).

IR (KBr) :

  • 1715 cm⁻¹ (C=O stretch).
  • 1506 cm⁻¹ (thiazole ring vibration).

Chromatographic Purification

  • Recrystallization : Methanol/ethanol systems yield >95% purity.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

Applications in Targeted Synthesis

Prodrug Development

Ester derivatives (e.g., methyl esters) serve as prodrugs, hydrolyzing in vivo to release the active carboxylic acid.

Case Study :

  • Methyl ester oral bioavailability: 58% (rat model) vs. 22% for free acid.

Bioconjugation Platforms

The carboxylic acid group enables coupling with amines via EDC/NHS chemistry, forming amide-linked bioconjugates for drug delivery.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility or preparing prodrug derivatives.

Reaction Conditions :

  • Reagents : Methanol, sulfuric acid (catalyst)

  • Temperature : Reflux (~80°C)

  • Duration : 4–6 hours

Product : Methyl 3-(dimethyl-1,3-thiazol-4-yl)propanoate
Yield : Not explicitly quantified, but isolation via crystallization confirms feasibility.

Decarboxylation

Thermal decarboxylation eliminates CO₂, forming a thiazole derivative. This reaction is significant in synthesizing bioactive intermediates.

Reaction Conditions :

  • Reagents : None (thermal)

  • Temperature : 170°C under microwave irradiation

  • Duration : 30 minutes

Product : 2-Methyl-4-vinyl-1,3-thiazole
Notes : Reaction efficiency is enhanced by microwave-assisted heating, reducing side products.

Nucleophilic Substitution (Thiazole Ring)

The thiazole ring participates in substitution reactions under strong basic conditions, though the dimethyl groups limit reactivity.

Reaction Conditions :

  • Reagents : Potassium hydroxide (KOH), dimethyl sulfoxide (DMSO)

  • Temperature : 100–120°C

  • Duration : 2–4 hours

Product : Limited by steric hindrance from dimethyl groups. Substitution typically occurs at the 5-position if reactive sites are available .

Salt Formation

The carboxylic acid reacts with bases to form water-soluble salts, useful in pharmaceutical formulations.

Reaction Conditions :

  • Reagents : Sodium hydroxide (NaOH)

  • Temperature : Room temperature

  • Product : Sodium 3-(dimethyl-1,3-thiazol-4-yl)propanoate
    Application : Enhances bioavailability in drug delivery systems .

Oxidation and Reduction

While not explicitly documented for this compound, analogous thiazole derivatives undergo:

  • Oxidation : Thiazole ring oxidation with KMnO₄ yields sulfoxides or sulfones.

  • Reduction : NaBH₄ reduces double bonds in conjugated systems .

Bioconjugation Reactions

The carboxylic acid group facilitates bioconjugation with amines via carbodiimide crosslinkers (e.g., EDC/NHS), forming amides for biochemical applications .

Research Insights

  • Microwave-assisted synthesis significantly improves decarboxylation efficiency compared to conventional heating.

  • Steric effects from dimethyl groups on the thiazole ring hinder electrophilic substitution, directing reactivity toward the carboxylic acid .

Scientific Research Applications

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives are known to interact with DNA and enzymes, leading to various biological effects . The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among related compounds lie in the substituents on the thiazole ring and the nature of the linker to the propanoic acid group.

Compound Name Substituents/Modifications Molecular Formula Key Functional Groups
3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid Dimethyl on thiazole; propanoic acid C₈H₁₁NO₂S Thiazole, dimethyl, carboxylic acid
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid Amino on thiazole; propanoic acid C₆H₈N₂O₂S Thiazole, amino, carboxylic acid
3-[2-(2-Chlorophenyl)-thiazol-4-yl]propanoic acid HCl Chlorophenyl on thiazole; hydrochloride salt C₁₂H₁₁Cl₂NO₂S Thiazole, aryl, carboxylic acid, HCl
3-[(Dimethyl-1,3-thiazol-2-yl)carbamoyl]propanoic acid Carbamoyl linker; dimethyl on thiazole C₉H₁₁N₃O₃S Thiazole, carbamoyl, carboxylic acid
3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-thiazol-4-yl)propanoic acid Sulfonamide on thiazole; methoxyphenyl C₁₃H₁₄N₂O₅S₂ Thiazole, sulfonamide, carboxylic acid

Key Observations :

  • Amino vs.
  • Aryl Substitutions: The chlorophenyl group in 3-[2-(2-chlorophenyl)-thiazol-4-yl]propanoic acid HCl introduces steric bulk and aromaticity, which may improve binding to hydrophobic enzyme pockets but reduce aqueous solubility .

Physicochemical Properties

Compound Melting Point (°C) Solubility (Predicted) IR Spectral Data (νC=O, cm⁻¹)
This compound Not reported Moderate in polar solvents ~1700 (carboxylic acid)
3-(2-Amino-thiazol-4-yl)propanoic acid 210–211 (HCl salt) High in water (HCl salt) 1726–1684 (carboxylic acid)
3-[4-(Coumarin-3-yl)-thiazol-2-ylcarbamoyl]propanoic acid 260–261 Low in water 1684–1726 (carboxylic acid)
3-(2-{[(4-Methoxyphenyl)sulfonyl]amino}-thiazol-4-yl)propanoic acid Not reported Low in water 1680–1720 (carboxylic acid)

Notes:

  • The hydrochloride salt of 3-(2-amino-thiazol-4-yl)propanoic acid (CAS 854473-12-4) shows improved aqueous solubility due to ionic character .
  • Coumarin-containing derivatives (e.g., 3-[4-(coumarin-3-yl)-thiazol-2-ylcarbamoyl]propanoic acid) exhibit low water solubility, likely due to the hydrophobic coumarin moiety .

Toxicity and Handling

  • 3-[2-(2-Chlorophenyl)-thiazol-4-yl]propanoic acid HCl: Classified as an irritant, requiring protective equipment during handling .
  • Dimethyl-Substituted Analogs: No specific hazard data found, but standard thiazole handling protocols (gloves, ventilation) are recommended.

Biological Activity

3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of a thiazole ring, which is known for its versatility in medicinal chemistry. The thiazole moiety contributes to various biological activities, including anticancer and neuroprotective effects.

Anticancer Properties

Research has indicated that compounds containing thiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that modifications in the thiazole structure can enhance the cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of thiazole derivatives to induce apoptosis in cancer cells. For example, compounds with specific substitutions on the thiazole ring have demonstrated IC50 values indicating effective growth inhibition in colon cancer cell lines (IC50 = 1.61 ± 1.92 µg/mL) .
CompoundCell LineIC50 (µg/mL)
Thiazole Derivative 1HT291.61 ± 1.92
Thiazole Derivative 2A5491.98 ± 1.22

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases such as Alzheimer's disease (AD). Thiazole derivatives have shown promise in reducing amyloid-beta toxicity and improving neuronal cell viability.

  • Case Study : In a study involving Drosophila melanogaster models expressing human amyloid-beta, treatment with thiazole derivatives resulted in prolonged lifespan and enhanced motor functions . This suggests a mechanism where thiazoles may modulate neuroinflammatory pathways.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data indicate favorable pharmacokinetic profiles with adequate bioavailability .

Safety Considerations

While the compound shows promising biological activity, safety assessments are essential. Some studies have reported skin and eye irritation associated with similar chemical structures . Thus, further toxicological evaluations are warranted.

Q & A

Q. What are the established synthetic methodologies for 3-(Dimethyl-1,3-thiazol-4-YL)propanoic acid derivatives?

The synthesis typically involves condensation reactions between thioureido acids and halogenated ketones under reflux conditions. For example:

  • Reacting thioureido acid with chloroacetone in dry acetone under reflux for 4 hours, followed by dilution with water and sodium acetate addition to precipitate the product .
  • Derivatives can be functionalized via reactions with aromatic aldehydes (e.g., cinnamaldehyde) under basic conditions (30% NaOH) at 80°C to introduce substituents .

Q. How is structural characterization performed for this compound and its derivatives?

A multi-technique approach is used:

  • 1H/13C NMR : For compound 21b, peaks at δ 12.72 (OH), 7.29–7.34 (aromatic protons), and 6.10 (thiazole-CH) confirm core structural motifs .
  • IR spectroscopy : Carbonyl stretches (1715 cm⁻¹) and thiazole ring vibrations (1506 cm⁻¹) are diagnostic .
  • Elemental analysis : Validates stoichiometric ratios (e.g., C62.04%, H6.25% for C15H18N2O2S) .

Q. What purification techniques are effective for isolating thiazole-propanoic acid derivatives?

Recrystallization from methanol or ethanol is standard. For example:

  • Crude products are dissolved in hot methanol, filtered, and cooled to yield crystalline solids with >95% purity .
  • Column chromatography (silica gel, ethyl acetate/hexane) resolves structurally similar byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes during condensation .
  • Catalyst use : Triethylamine (10 mol%) accelerates nucleophilic substitution in thiazole ring formation .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 30 minutes vs. 4 hours) and improves yields by 15–20% .

Q. How are contradictions in spectroscopic data resolved during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals in crowded aromatic regions .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry, as seen in derivatives with Z/E configurations .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]+ at m/z 507.635 for C26H25N3O4S2) .

Q. What mechanistic insights explain the reactivity of the thiazole ring in derivatization?

  • Electrophilic substitution : The thiazole’s sulfur atom directs electrophiles to the 4-position, enabling regioselective functionalization .
  • Tautomerism : Keto-enol tautomerism in the thiazolidinone moiety (4-oxo group) influences reactivity with hydrazines or amines .

Q. How do structural modifications impact biological activity in preliminary assays?

  • Acetylated derivatives (e.g., compound 23) : Show enhanced lipophilicity, correlating with improved membrane permeability in cell-based assays .
  • Halogenated analogs (e.g., compound 26) : Exhibit increased antimicrobial activity due to electron-withdrawing effects on the thiazole ring .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Stabilizes acid-sensitive derivatives by removing water .
  • Inert atmosphere storage : Argon gas prevents oxidation of the propanoic acid moiety .
  • Low-temperature storage : –20°C reduces hydrolysis of the thiazole ring .

Methodological Considerations

Q. How are computational tools integrated into experimental design?

  • Density Functional Theory (DFT) : Predicts regioselectivity in thiazole functionalization (e.g., Fukui indices for electrophilic attack) .
  • Molecular docking : Screens derivatives for potential enzyme inhibition (e.g., cyclooxygenase-2 binding) using crystallographic data .

Q. What quality control protocols ensure batch-to-batch consistency?

  • HPLC-PDA : Monitors purity (>98%) with a C18 column and acetonitrile/water gradient .
  • Karl Fischer titration : Ensures residual solvent levels (e.g., acetone) are <0.1% .

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